molecular formula C5H7N3OS B1520016 2-amino-N-methyl-1,3-thiazole-4-carboxamide CAS No. 827588-55-6

2-amino-N-methyl-1,3-thiazole-4-carboxamide

Cat. No.: B1520016
CAS No.: 827588-55-6
M. Wt: 157.2 g/mol
InChI Key: YPOSKWMFWUTTAJ-UHFFFAOYSA-N
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Description

“2-amino-N-methyl-1,3-thiazole-4-carboxamide” is a chemical compound with the CAS Number: 827588-55-6 . It has a molecular weight of 157.2 . This compound belongs to the class of organic compounds known as thiazolecarboxamides . These are heterocyclic compounds containing a thiazole ring which bears a carboxylic acid amide group .


Synthesis Analysis

The synthesis of 2-aminothiazole derivatives has been documented in various studies . For instance, one study synthesized and characterized eight compounds by FTIR and NMR (1H and 13C) . The yield was 60%, with a melting point of 200–202 °C .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI Code: 1S/C5H7N3OS/c1-7-4(9)3-2-10-5(6)8-3/h2H,1H3,(H2,6,8)(H,7,9) . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is normal .

Scientific Research Applications

Antitumor Activity

Research has demonstrated that substituted thiazole derivatives exhibit potent antitumor activity. For instance, a series of thiazole carboxamides were identified as potent Src/Abl kinase inhibitors showing excellent antiproliferative activity against both hematological and solid tumor cell lines. These compounds, including ones structurally related to 2-amino-N-methyl-1,3-thiazole-4-carboxamide, have shown significant in vivo activity in preclinical assays for oncology applications (Lombardo et al., 2004).

Corrosion Inhibition

Thiazole derivatives have been studied for their role as corrosion inhibitors. A specific study focused on 2-amino-4-methyl-thiazole showed its effectiveness in protecting mild steel against corrosion in acidic solutions. The inhibition efficiency was linked to the compound's strong adsorption as a barrier film on the metal surface, showcasing the potential of thiazole derivatives in materials science (Yüce et al., 2014).

Synthesis of Novel Compounds

The versatility of thiazole derivatives in the synthesis of novel compounds is significant. For example, 2-methylsulphanyl-5-aminothiazole-4-carboxamide has been used as a precursor for the synthesis of new thiazolo[5,4-d]pyrimidines, which are of interest due to their unique chemical properties and potential applications in drug development and other areas of chemical research (Chattopadhyay et al., 2010).

Antimicrobial Activity

Some thiazole derivatives have demonstrated antimicrobial activity. Research into thiazolidine-2,4-dione carboxamide and amino acid derivatives has shown these compounds possess weak to moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. This highlights their potential in developing new antimicrobial agents (Alhameed et al., 2019).

Fungicidal and Antiviral Activities

Thiazole derivatives have been evaluated for their fungicidal and antiviral activities, with some compounds exhibiting significant efficacy. For instance, a series of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives were designed, synthesized, and found to display good fungicidal activity at low concentrations, as well as promising activity against Tobacco Mosaic Virus (TMV), suggesting potential in agricultural applications and virus control strategies (Fengyun et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It may be harmful if swallowed, and it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The development of anticancer drug resistance significantly restricts the clinical efficacy of the most commonly prescribed anticancer drugs . Therefore, investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects, is desirable . The 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research .

Relevant Papers

Several papers have been published on the topic of 2-aminothiazole derivatives . These papers discuss the synthesis, characterization, and biological evaluation of these compounds .

Properties

IUPAC Name

2-amino-N-methyl-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3OS/c1-7-4(9)3-2-10-5(6)8-3/h2H,1H3,(H2,6,8)(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPOSKWMFWUTTAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654700
Record name 2-Amino-N-methyl-1,3-thiazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827588-55-6
Record name 2-Amino-N-methyl-1,3-thiazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-N-methyl-1,3-thiazole-4-carboxamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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